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Compound of Interest

Compound Name: 6-(Hydroxymethyl)nicotinonitrile

Cat. No.: B580622 Get Quote

A Comparative Spectroscopic Analysis of 6-
(hydroxymethyl)nicotinonitrile and Related
Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the

Spectroscopic Signatures of Key Nicotinonitrile Compounds.

This guide provides a comprehensive spectroscopic comparison of 6-
(hydroxymethyl)nicotinonitrile with key related nicotinonitrile derivatives: the parent

compound nicotinonitrile, 2-chloronicotinonitrile, and 6-methylnicotinonitrile. This objective

analysis, supported by experimental and predicted data, is designed to serve as a valuable

resource for researchers in medicinal chemistry and drug development for the identification,

characterization, and quality control of these important chemical entities.

Executive Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data points for 6-
(hydroxymethyl)nicotinonitrile and its selected derivatives. This data facilitates a quick

comparison of their characteristic spectral features.
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Compound Structure
¹H NMR (δ,
ppm) in
DMSO-d₆

¹³C NMR (δ,
ppm) in
DMSO-d₆

Key IR
Bands
(cm⁻¹)

Mass Spec
(m/z)

6-

(hydroxymeth

yl)nicotinonitri

le

8.85 (s, 1H),

8.15 (d, 1H),

7.60 (d, 1H),

5.50 (t, 1H, -

OH), 4.65 (d,

2H, -CH₂)

(Predicted)

162.5, 152.0,

138.0, 120.0,

118.0, 110.0,

62.0

(Predicted)

~3350 (O-H),

~3050 (Ar C-

H), ~2225

(C≡N), ~1050

(C-O)

[M+H]⁺:

135.05

Nicotinonitrile

9.03 (s, 1H),

8.85 (d, 1H),

8.15 (d, 1H),

7.65 (dd, 1H)

[1]

153.1, 152.8,

136.5, 124.5,

117.0,

109.8[2]

~3060 (Ar C-

H), ~2230

(C≡N),

~1580, 1470,

1420 (Ring)

[M]⁺:

104.03[3]

2-

Chloronicotin

onitrile

8.70 (dd, 1H),

8.35 (dd, 1H),

7.70 (dd, 1H)

[4]

152.5, 149.0,

141.0, 122.0,

115.0,

110.0[4]

~3080 (Ar C-

H), ~2230

(C≡N),

~1570, 1450,

1380 (Ring)

[M]⁺: 138.00

6-

Methylnicotin

onitrile

8.80 (s, 1H),

7.95 (d, 1H),

7.45 (d, 1H),

2.60 (s, 3H, -

CH₃)

(Predicted)

160.0, 152.0,

137.5, 120.0,

118.0, 110.0,

24.0

(Predicted)

~3050 (Ar C-

H), ~2950

(Aliph. C-H),

~2225 (C≡N)

[M+H]⁺:

119.06

Detailed Spectroscopic Comparison
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of these nicotinonitrile derivatives are primarily characterized by signals in

the aromatic region (7.0-9.5 ppm). The substitution pattern on the pyridine ring significantly

influences the chemical shifts and coupling patterns of the ring protons.
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6-(hydroxymethyl)nicotinonitrile: The hydroxymethyl group at the 6-position is expected to

cause a slight upfield shift of the adjacent ring proton compared to unsubstituted

nicotinonitrile. The benzylic protons of the -CH₂OH group would appear as a doublet around

4.65 ppm, coupled to the hydroxyl proton, which itself would be a triplet around 5.50 ppm.

Nicotinonitrile: As the parent compound, it shows the characteristic pattern for a 3-substituted

pyridine, with the proton at the 2-position being the most downfield due to its proximity to the

nitrogen atom.[1]

2-Chloronicotinonitrile: The strongly electron-withdrawing chlorine atom at the 2-position

causes a general downfield shift for all ring protons compared to nicotinonitrile.[4]

6-Methylnicotinonitrile: The electron-donating methyl group at the 6-position is predicted to

cause a noticeable upfield shift for the ring protons, particularly the one at the 5-position. The

methyl group itself will present as a sharp singlet around 2.60 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The

chemical shift of the nitrile carbon is a key diagnostic peak.

6-(hydroxymethyl)nicotinonitrile: The carbon of the hydroxymethyl group is expected

around 62.0 ppm. The nitrile carbon should appear in the typical range of 118.0 ppm.

Nicotinonitrile: The spectrum shows six distinct signals for the six carbon atoms, with the

nitrile carbon appearing around 117.0 ppm and the carbon at position 3 (attached to the

nitrile) being significantly upfield shifted.[2]

2-Chloronicotinonitrile: The carbon atom attached to the chlorine (C2) is significantly

deshielded and appears further downfield.[4] The other ring carbons also experience shifts

due to the inductive effect of the chlorine.

6-Methylnicotinonitrile: The methyl carbon will give a signal in the aliphatic region, predicted

to be around 24.0 ppm. The presence of the methyl group will also influence the chemical

shifts of the ring carbons.

Infrared (IR) Spectroscopy
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The most characteristic feature in the IR spectra of these compounds is the sharp, strong

absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the

2220-2230 cm⁻¹ region.

6-(hydroxymethyl)nicotinonitrile: In addition to the nitrile peak, a broad O-H stretching

band is expected around 3350 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.

Nicotinonitrile: The spectrum is dominated by the strong C≡N stretch and aromatic C-H and

C=C/C=N ring stretching vibrations.[3]

2-Chloronicotinonitrile: The spectrum is very similar to nicotinonitrile, with the addition of a C-

Cl stretching vibration, which typically appears in the fingerprint region and can be difficult to

assign definitively.

6-Methylnicotinonitrile: The spectrum will show additional C-H stretching and bending

vibrations from the methyl group in the regions of 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹,

respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of

the molecules.

6-(hydroxymethyl)nicotinonitrile: The protonated molecular ion [M+H]⁺ is expected at m/z

135. A significant fragment would likely be the loss of the hydroxymethyl group or water.

Nicotinonitrile: The molecular ion peak is observed at m/z 104.[3] Common fragmentation

involves the loss of HCN.

2-Chloronicotinonitrile: The molecular ion peak will show a characteristic isotopic pattern (M

and M+2 in a ~3:1 ratio) due to the presence of chlorine.

6-Methylnicotinonitrile: The protonated molecular ion [M+H]⁺ is expected at m/z 119.

Fragmentation may involve the loss of a hydrogen radical to form a stable pyridyl methyl

cation.

Experimental Protocols
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The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the

sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in

an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).[5]

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to

single peaks for each unique carbon.[6]

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, followed by phase and baseline correction. Calibrate the chemical shifts relative to

the TMS signal.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean

crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the

sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-

32) to improve the signal-to-noise ratio.

Data Processing: The spectrometer software automatically ratios the sample spectrum

against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation (ESI): Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent compatible with Electrospray Ionization (ESI), such as acetonitrile or methanol, often

with a small amount of formic acid to promote protonation.[7]

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Scan over an appropriate mass-to-charge (m/z) range (e.g., 50-300 amu).[7]
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Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to

deduce the structure and confirm the molecular weight.

Visualizations
The following diagrams illustrate key conceptual workflows relevant to the spectroscopic

analysis of nicotinonitrile derivatives.
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Caption: General workflow for spectroscopic analysis.
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Substituted Derivatives
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Caption: Relationship between derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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